molecular formula C23H21FN2O2 B15108953 N,N'-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide)

N,N'-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide)

Cat. No.: B15108953
M. Wt: 376.4 g/mol
InChI Key: PGMZAXGLQYBRES-UHFFFAOYSA-N
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Description

N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) is an organic compound that features a fluorinated phenyl group and two methylbenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) typically involves the reaction of 2-fluorobenzaldehyde with 2-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) involves its interaction with specific molecular targets. The fluorinated phenyl group and the benzamide moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide): Similar structure but with different substituents.

    N,N’-[(2-Fluorophenyl)methylene]bis(3-methylbenzamide): Another structurally related compound with slight variations.

Uniqueness

N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) is unique due to its specific combination of fluorinated phenyl and methylbenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide

InChI

InChI=1S/C23H21FN2O2/c1-15-9-3-5-11-17(15)22(27)25-21(19-13-7-8-14-20(19)24)26-23(28)18-12-6-4-10-16(18)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28)

InChI Key

PGMZAXGLQYBRES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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